molecular formula C14H13NO3 B7744809 4-hydroxy-N-(2-methoxyphenyl)benzamide

4-hydroxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B7744809
M. Wt: 243.26 g/mol
InChI Key: KIWXSZJDDVQTEE-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-methoxyphenyl)benzamide (CAS: N/A; molecular formula: C₁₄H₁₃NO₃) is a benzamide derivative featuring a hydroxy group at the para position of the benzoyl ring and a methoxy group at the ortho position of the aniline moiety.

Properties

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)15-14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWXSZJDDVQTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-methoxyphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N-(2-methoxyphenyl)benzamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or alter receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic effects, influencing solubility, melting points, and crystallinity:

Compound Name Substituents (Benzamide/Aniline) Molecular Weight Melting Point (°C) Key Functional Groups
4-Hydroxy-N-(2-methoxyphenyl)benzamide 4-OH / 2-OCH₃ 243.26 Not reported Hydroxy, Methoxy, Amide
4-Bromo-N-(2-nitrophenyl)benzamide (I) 4-Br / 2-NO₂ 335.15 160–162 Bromo, Nitro, Amide
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl / 4-OCH₃ 259.71 135–137 Chloro, Methoxy, Amide
4-Methoxy-N-methylbenzamide 4-OCH₃ / N-CH₃ 165.19 98–100 Methoxy, Methylamide
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃,4-CH₃ / 4-Cl 289.75 112–114 Methoxy, Methyl, Chloro

Key Observations :

  • Hydroxy vs. Methoxy : The hydroxy group in the target compound enhances hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives (e.g., 4-Methoxy-N-methylbenzamide) .
  • Dihedral Angles : The dihedral angle between the benzamide and aniline rings in 2-Chloro-N-(4-methoxyphenyl)benzamide is 79.2°, whereas 4-Methoxy-N-methylbenzamide shows a smaller angle (10.6°), indicating substituent-dependent conformational flexibility .

Spectral Data Comparisons

Infrared Spectroscopy (IR) :

  • Target Compound : Strong ν(OH) at ~3200–3400 cm⁻¹ and ν(C=O) at ~1660–1680 cm⁻¹ .
  • 4-Bromo-N-(2-nitrophenyl)benzamide: ν(NO₂) at ~1520 cm⁻¹ and ν(C=O) at 1682 cm⁻¹ .
  • Hydrazinecarbothioamides () : ν(C=S) at 1243–1258 cm⁻¹, absent in triazole derivatives, confirming tautomerization .

NMR Spectroscopy :

  • Target Compound : Aromatic protons for 4-OH (δ ~6.8 ppm) and 2-OCH₃ (δ ~3.9 ppm) .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Methyl group at δ 2.3 ppm and methoxy at δ 3.8 ppm .

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